molecular formula C18H27N3O2 B2569393 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 887349-01-1

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2569393
CAS No.: 887349-01-1
M. Wt: 317.433
InChI Key: JGYWMVVQCYWTNT-UHFFFAOYSA-N
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Description

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-1,3-benzodiazole with 1-chloropropan-2-ol under basic conditions to form the intermediate 2-(1-hydroxypropyl)-1H-1,3-benzodiazole. This intermediate is then reacted with N,N-bis(propan-2-yl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(1-oxopropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both hydroxyl and acetamide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-6-16(22)18-19-14-9-7-8-10-15(14)20(18)11-17(23)21(12(2)3)13(4)5/h7-10,12-13,16,22H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYWMVVQCYWTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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